

what is Cortisone-d2 and its chemical structure

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Compound of Interest

Compound Name: Cortisone-d2

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An In-Depth Technical Guide to Cortisone-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Cortisone-d2**, a deuterium-labeled analog of the glucocorticoid hormone cortisone. This document details its chemical properties, its primary application as an internal standard in quantitative analysis, a detailed experimental protocol for its use, and the biological pathway it influences.

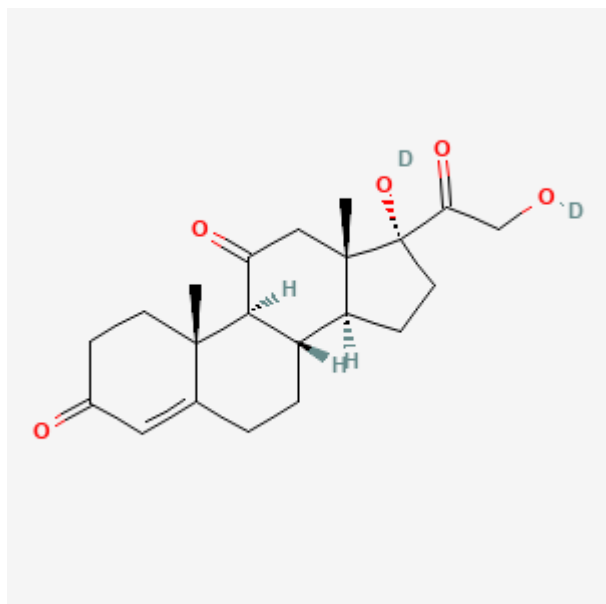
Introduction to Cortisone-d2

Cortisone-d2 is a stable isotope-labeled version of cortisone, where two hydrogen atoms have been replaced by deuterium.^[1]^[2] This isotopic substitution makes it an ideal internal standard for quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).^[2] Its utility lies in its ability to mimic the behavior of endogenous cortisone during sample preparation and analysis, thereby correcting for variations and improving the accuracy and precision of quantification in complex biological matrices.^[3]

Chemical Structure and Properties

The chemical structure of **Cortisone-d2** is identical to that of cortisone, with the exception of the two deuterium atoms. Based on its systematic name, 4-Pregnen-17 α ,21-diol-3,11,20-trione-1,2-d2, the deuterium atoms are located at the C-1 and C-2 positions of the steroid backbone.

^[4]



Caption: 2D chemical structure of **Cortisone-d2**.[\[5\]](#)

Quantitative Data Summary

The key chemical and physical properties of **Cortisone-d2** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₂₁ H ₂₆ D ₂ O ₅	[4]
Molecular Weight	362.47 g/mol	[3]
CAS Number	2687960-86-5	[2] [3]
Appearance	White to off-white solid	
Purity	>95%	[4]
Synonyms	17-Hydroxy-11-dehydrocorticosterone-d2, 4-Pregnen-17 α ,21-diol-3,11,20-trione-1,2-d2	[2] [4]

Experimental Protocols: Quantification of Cortisone in Serum using LC-MS/MS

This section provides a detailed methodology for the quantification of cortisone in human serum using **Cortisone-d2** as an internal standard. The protocol is a composite based on established methods for steroid analysis.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Materials and Reagents

- Cortisone and **Cortisone-d2** analytical standards
- LC-MS grade methanol, acetonitrile, water, and ethyl acetate
- Formic acid
- Human serum samples
- Solid Phase Extraction (SPE) cartridges (e.g., C18) or Supported Liquid Extraction (SLE) plates
- 96-well collection plates
- Refrigerated centrifuge
- Nitrogen evaporator

Sample Preparation: Solid Phase Extraction (SPE)

- Sample Pre-treatment: To 100 µL of serum sample, calibrator, or quality control (QC) in a microcentrifuge tube, add 25 µL of the **Cortisone-d2** internal standard working solution (in methanol). Vortex for 30 seconds.
- Protein Precipitation: Add 200 µL of acetonitrile to each tube to precipitate proteins. Vortex for 1 minute.
- Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

- SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
- Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 30% methanol in water to remove polar interferences.
- Elution: Elute the cortisone and **Cortisone-d2** from the cartridge with 1 mL of ethyl acetate into a clean collection tube.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.
- Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, <3 µm particle size)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Methanol with 0.1% formic acid
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 10 µL
- Gradient Elution:
 - 0-1 min: 30% B
 - 1-8 min: Linear gradient from 30% to 95% B

- 8-10 min: Hold at 95% B
- 10.1-12 min: Return to 30% B and equilibrate

Tandem Mass Spectrometry (MS/MS) Parameters

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - Cortisone: Precursor ion (Q1) m/z 361.2 → Product ion (Q3) m/z 163.1 (Quantifier)
 - **Cortisone-d2**: Precursor ion (Q1) m/z 363.2 → Product ion (Q3) m/z 165.1 (Quantifier)
- Collision Energy (CE) and other compound-dependent parameters: These should be optimized for the specific instrument being used.

Signaling Pathway and Mechanism of Action

Cortisone is a glucocorticoid, a class of steroid hormones that exert their effects by binding to the glucocorticoid receptor (GR).^[10] Cortisone itself is a pro-hormone and is converted to the active hormone, cortisol, in the body. The binding of cortisol to the GR initiates a signaling cascade that ultimately modulates the transcription of target genes, leading to a wide range of physiological effects, including the regulation of metabolism, inflammation, and immune responses.^{[11][12]}

Glucocorticoid Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of glucocorticoids.

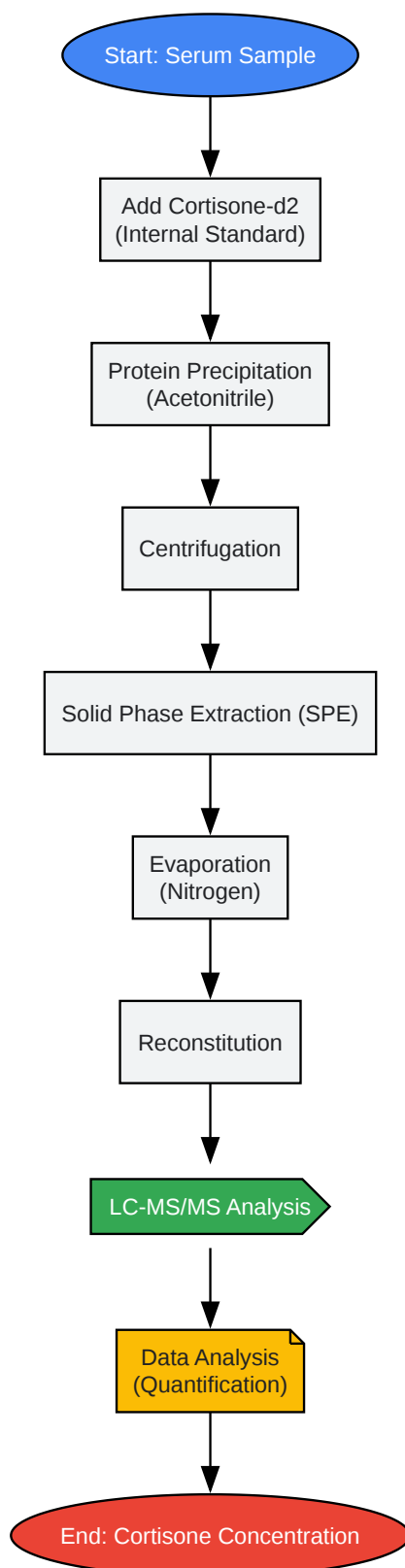


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Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Workflow for Cortisone Quantification

The following diagram outlines the logical flow of the experimental protocol described in section 3.



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Caption: Experimental workflow for serum cortisol quantification.

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